1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole 1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18913672
InChI: InChI=1S/C22H19N/c1-16-12-17(2)14-20(13-16)23-21-11-7-6-10-19(21)15-22(23)18-8-4-3-5-9-18/h3-15H,1-2H3
SMILES:
Molecular Formula: C22H19N
Molecular Weight: 297.4 g/mol

1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole

CAS No.:

Cat. No.: VC18913672

Molecular Formula: C22H19N

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole -

Specification

Molecular Formula C22H19N
Molecular Weight 297.4 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)-2-phenylindole
Standard InChI InChI=1S/C22H19N/c1-16-12-17(2)14-20(13-16)23-21-11-7-6-10-19(21)15-22(23)18-8-4-3-5-9-18/h3-15H,1-2H3
Standard InChI Key LTMRCZKXFIUIPA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(3,5-dimethylphenyl)-2-phenylindole, reflects its substitution pattern: a 3,5-dimethylphenyl group at the indole’s 1-position and a phenyl ring at the 2-position (Table 1). The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₁₉N
Molecular Weight297.4 g/mol
IUPAC Name1-(3,5-dimethylphenyl)-2-phenylindole
Canonical SMILESCC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C
InChI KeyLTMRCZKXFIUIPA-UHFFFAOYSA-N
LogP (Predicted)~4.2 (Estimated via analogous structures)

The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, while the 2-phenyl group enhances π-π stacking potential . X-ray crystallography data for analogous indole derivatives suggest a planar indole core with substituents adopting orthogonal orientations to minimize steric clashes .

Synthesis and Preparation

Fischer Indole Synthesis

This method involves cyclization of arylhydrazones with carbonyl compounds under acidic conditions. For example, 3,5-dimethylphenylhydrazine could react with a substituted acetophenone derivative to form the indole core .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated indoles and boronic acids could install the 3,5-dimethylphenyl group. A representative pathway might involve:

  • Bromination at the indole 1-position

  • Suzuki coupling with 3,5-dimethylphenylboronic acid

  • Subsequent functionalization at the 2-position .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1NBS, DMF, 0°C → rt, 12h75%
2Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24h60%
3PhMgBr, THF, −78°C → rt, 6h55%

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 2-positions requires careful catalyst selection .

  • Steric Hindrance: The 3,5-dimethylphenyl group may impede reaction progress, necessitating elevated temperatures or prolonged reaction times.

Applications in Chemical Research

Material Science Applications

π-Extended indoles find use in organic semiconductors. The compound’s conjugated system and substituents may tune HOMO-LUMO gaps for optoelectronic devices .

Biological Evaluation (Hypothetical)

While no direct bioactivity data exists, structurally similar N-phenylindoles show antimycobacterial activity (MIC values: 8–64 µg/mL) . The 3,5-dimethyl groups could enhance membrane permeability relative to simpler analogs.

AspectGuideline
Storage−20°C, inert atmosphere, desiccated
Personal ProtectionGloves, goggles, lab coat, fume hood
Spill ManagementAbsorb with vermiculite, dispose as hazardous waste

Despite the lack of specific toxicity data, structural alerts (aromatic amines) suggest potential mutagenicity. Researchers should follow ALARA (As Low As Reasonably Achievable) principles.

Comparative Analysis with Related Indoles

Table 4: Structural and Functional Comparisons

CompoundSubstituentsLogPNotable Feature
1-(3,5-Dimethylphenyl)-2-phenylindole1-(3,5-Me₂Ph), 2-Ph~4.2High steric bulk
3-t-Butyl-1-methyl-2-phenylindole 3-t-Bu, 1-Me, 2-Ph4.8Enhanced lipophilicity
N-Phenylindole-5-carboxamide 5-CONH-Pyrrolidinone3.3Hydrogen bonding capacity

The 3,5-dimethyl substitution in the target compound reduces polarity compared to carboxamide derivatives while maintaining better solubility than t-butyl analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s behavior under various catalytic conditions using in situ NMR .

  • Biological Screening: Evaluate antimicrobial/anticancer activity given structural similarities to bioactive indoles .

  • Materials Optimization: Incorporate into donor-acceptor copolymers for organic photovoltaics .

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